N-(4-sec-butylphenyl)-3-methylbutanamide
Description
N-(4-sec-Butylphenyl)-3-methylbutanamide is a synthetic amide characterized by a 3-methylbutanamide backbone and a 4-sec-butylphenyl substituent.
Properties
Molecular Formula |
C15H23NO |
|---|---|
Molecular Weight |
233.35g/mol |
IUPAC Name |
N-(4-butan-2-ylphenyl)-3-methylbutanamide |
InChI |
InChI=1S/C15H23NO/c1-5-12(4)13-6-8-14(9-7-13)16-15(17)10-11(2)3/h6-9,11-12H,5,10H2,1-4H3,(H,16,17) |
InChI Key |
DKEWPDLERBYLFD-UHFFFAOYSA-N |
SMILES |
CCC(C)C1=CC=C(C=C1)NC(=O)CC(C)C |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)NC(=O)CC(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Groups (e.g., Cl) : The 4-chlorophenyl group in CFMB enhances receptor binding (GPR43), likely due to increased polarity and electron withdrawal .
- Amino Groups (e.g., -NH₂): The 4-aminophenyl analog () could exhibit higher solubility in aqueous media compared to the sec-butyl derivative.
2.2. Modifications to the Amide Backbone
The 3-methylbutanamide core is often retained, but side-chain modifications alter bioactivity:
Key Observations :
- Heterocyclic Additions : Thiadiazolo-pyrimidin derivatives () show potent herbicidal activity, suggesting that fused heterocycles enhance target specificity.
- Acetylthio Modifications : Compounds 115–117 () demonstrate high synthetic yields (69–92%) and protease inhibition, attributed to the thioester group’s electrophilic reactivity.
Structural-Activity Relationships :
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